molecular formula C14H19ClN2OS B403104 3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide

3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide

Katalognummer: B403104
Molekulargewicht: 298.8g/mol
InChI-Schlüssel: AFULPGCAEGYQOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a pentan-3-ylideneamino group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide typically involves the reaction of 4-chlorothiophenol with a suitable amine and a propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Ammonia, thiols, ethanol as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(3-ethoxypropyl)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N’-(pentan-3-ylidene)propanehydrazide

Uniqueness

3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H19ClN2OS

Molekulargewicht

298.8g/mol

IUPAC-Name

3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide

InChI

InChI=1S/C14H19ClN2OS/c1-3-12(4-2)16-17-14(18)9-10-19-13-7-5-11(15)6-8-13/h5-8H,3-4,9-10H2,1-2H3,(H,17,18)

InChI-Schlüssel

AFULPGCAEGYQOW-UHFFFAOYSA-N

SMILES

CCC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)CC

Kanonische SMILES

CCC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.